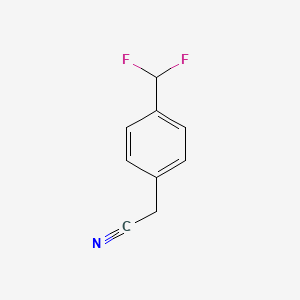

2-(4-(Difluoromethyl)phenyl)acetonitrile

Description

2-(4-(Difluoromethyl)phenyl)acetonitrile is a fluorinated aromatic nitrile derivative characterized by a phenyl ring substituted with a difluoromethyl (–CF₂H) group at the para position and an acetonitrile (–CH₂CN) group. The nitrile group enables participation in nucleophilic additions or cyclization reactions, while the fluorinated aromatic system may enhance metabolic stability in drug candidates .

Properties

Molecular Formula |

C9H7F2N |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

2-[4-(difluoromethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H7F2N/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,9H,5H2 |

InChI Key |

BOJZRMBHKWCAKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)phenyl)acetonitrile typically involves the introduction of a difluoromethyl group to a phenylacetonitrile precursor. One common method is the reaction of 4-(difluoromethyl)benzyl chloride with sodium cyanide under appropriate conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are often employed.

Major Products Formed

Oxidation: Formation of 2-(4-(difluoromethyl)phenyl)acetic acid.

Reduction: Formation of 2-(4-(difluoromethyl)phenyl)ethylamine.

Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-(4-(Difluoromethyl)phenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares 2-(4-(Difluoromethyl)phenyl)acetonitrile with structurally related phenylacetonitrile derivatives, focusing on physicochemical properties, synthetic utility, and biological activities.

Structural and Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., –F, –Cl, –OCF₂H) lower the electron density of the aromatic ring, affecting reaction kinetics in cross-coupling or substitution reactions .

- Fluorinated alkoxy groups (e.g., –OCF₂H, –OCH₂CF₂H) enhance metabolic stability compared to non-fluorinated analogs, making them favorable in drug design .

Biological Activity

2-(4-(Difluoromethyl)phenyl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound features a difluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The difluoromethyl group enhances lipophilicity and may alter the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that derivatives of compounds with similar structures demonstrate significant antimicrobial properties. For instance, compounds with difluoromethyl substitutions have been observed to possess high activity against various fungal strains, including Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 1.6 mg/kg in preclinical studies .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | C. albicans | 0.8 | |

| Fluconazole | C. albicans | ≥199.3 | |

| Benznidazole | T. cruzi | 0.033 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds showed IC50 values ranging from 17.8 to 44.4 μM against different cancer cell lines such as HCT116 and HePG2 . The mechanism involves the down-regulation of critical genes involved in tumor progression, including TP53 and BRCA1.

Table 2: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HCT116 | 17.8 | |

| Doxorubicin | PACA2 | 52.1 | |

| Compound 9 | HePG2 | 12.4 |

The difluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy and selectivity. The presence of this group can modulate the compound's lipophilicity, affecting absorption and distribution within biological systems .

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds' biological activities:

- Study on Antifungal Activity : A series of compounds were evaluated for their antifungal activity against azole-resistant strains of C. albicans. The results demonstrated that some derivatives exhibited increased potency compared to traditional antifungal agents like fluconazole .

- Anticancer Evaluation : A study assessed the cytotoxic effects of various derivatives on cancer cells, revealing that certain modifications led to enhanced activity against multiple cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.